molecular formula C24H24N2O3 B12127660 N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12127660
M. Wt: 388.5 g/mol
InChI Key: JWPXIVWVMGMUSJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic quinoline-derived carboxamide compound characterized by a bicyclic octahydroquinoline core, substituted with phenyl and ethylphenyl groups. The ethylphenyl substituent at the 4-position distinguishes it from analogs with alternative aryl or alkyl modifications, influencing its physicochemical properties and biological interactions .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-2-15-8-10-18(11-9-15)25-24(29)19-14-22(28)26-20-12-17(13-21(27)23(19)20)16-6-4-3-5-7-16/h3-11,17,19H,2,12-14H2,1H3,(H,25,29)(H,26,28)

InChI Key

JWPXIVWVMGMUSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with a diketone, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Core Modifications

The target compound shares a conserved octahydroquinoline-4-carboxamide backbone with analogs such as:

  • N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (): Features a methoxy group at the 4-phenyl position instead of ethyl.
  • N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (): Incorporates a fluorinated benzyl group and dimethyl substitution on the quinoline core, enhancing metabolic stability but increasing steric bulk .

Substituent Variations

  • BH54341 (7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-octahydroquinoline-4-carboxamide) (): Replaces the ethylphenyl group with a trifluoromethylphenyl moiety and introduces a furan ring. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the furan may modulate aromatic stacking interactions .
  • BH54340 (N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-octahydroquinoline-4-carboxamide) (): Substitutes ethylphenyl with chlorophenyl, combining halogenated hydrophobicity with furan-based planarity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not Provided Not Provided 4-ethylphenyl, phenyl
N-(4-methoxyphenyl)-... () Likely C₂₄H₂₄N₂O₃ ~400.4* 4-methoxyphenyl, phenyl
N-[(4-fluorophenyl)methyl]-... () C₁₉H₂₁FN₂O₃ 344.38 4-fluorophenylmethyl, 7,7-dimethyl
BH54341 () C₂₁H₁₇F₃N₂O₄ 418.36 3-CF₃-phenyl, furan-2-yl
BH54340 () C₂₀H₁₇ClN₂O₄ 384.81 4-chlorophenyl, furan-2-yl

*Estimated based on structural similarity to the target compound.

Key Observations :

  • Lipophilicity : The ethyl group in the target compound provides moderate hydrophobicity compared to the polar methoxy () or electron-deficient CF₃/Cl groups ().

Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethyl substituent (electron-donating) may enhance π-π interactions in hydrophobic pockets, whereas CF₃ () or Cl () groups could improve binding to electrophilic regions .

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